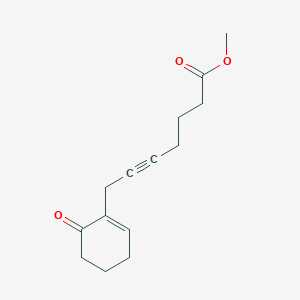
Methyl 7-(6-oxocyclohex-1-EN-1-YL)hept-5-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate is a complex organic compound characterized by its unique structure, which includes a cyclohexenone ring and a heptynoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate typically involves multiple steps. One common method starts with the Baylis-Hillman reaction, where commercially available 2-cyclohexen-1-one is reacted with formaldehyde and a catalyst such as DMAP (4-dimethylaminopyridine) in a solvent like THF (tetrahydrofuran). The reaction mixture is stirred at room temperature for two days and then quenched with water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to release nitric oxide (NO) in the presence of glutathione (GSH) and glutathione S-transferase (GSTπ), leading to anti-proliferative and anti-metastatic activities . The compound’s ability to modulate these pathways makes it a promising candidate for further research in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
O2-(6-Oxocyclohex-1-en-1-yl)methyl diazen-1-ium-1,2-diolates: These compounds are also nitric oxide donors with anti-proliferative and anti-metastatic activities.
(R,Z)-2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol: This compound shares a similar cyclohexenone structure.
Uniqueness
Methyl 7-(6-oxocyclohex-1-en-1-yl)hept-5-ynoate is unique due to its heptynoate ester group, which imparts distinct chemical reactivity and potential biological activities
Properties
CAS No. |
132570-81-1 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 7-(6-oxocyclohexen-1-yl)hept-5-ynoate |
InChI |
InChI=1S/C14H18O3/c1-17-14(16)11-5-3-2-4-8-12-9-6-7-10-13(12)15/h9H,3,5-8,10-11H2,1H3 |
InChI Key |
SREYRUJLDIYIQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC#CCC1=CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















